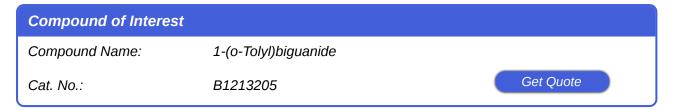


Structural Elucidation of 1-(o-Tolyl)biguanide: A Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(o-Tolyl)biguanide is an organic compound belonging to the biguanide class of molecules, characterized by a biguanide functional group attached to an o-tolyl moiety.[1] Its chemical formula is C₉H₁₃N₅, and it has a molecular weight of approximately 191.23 g/mol .[1] The compound typically presents as a white crystalline powder with a melting point in the range of 143-145 °C.[1] Structurally similar to the well-known antidiabetic drug metformin, **1-(o-tolyl)biguanide** holds potential for various biological activities. This guide provides a detailed technical overview of the structural elucidation of **1-(o-Tolyl)biguanide** using two powerful spectroscopic techniques: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

This document outlines the experimental protocols for acquiring ¹H NMR, ¹³C NMR, and FTIR spectra, presents the expected spectral data in tabular format for clarity, and visualizes the experimental workflow and the logic of spectral interpretation.

Experimental Protocols Nuclear Magnetic Resonance (NMR) Spectroscopy

a) ¹H NMR Spectroscopy

Foundational & Exploratory





- Sample Preparation: A 5-10 mg sample of 1-(o-Tolyl)biguanide is dissolved in approximately 0.75 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), in a clean, dry 5 mm NMR tube. The choice of solvent is critical to avoid obscuring proton signals of the analyte. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher, is used for data acquisition.
- Data Acquisition: The ¹H NMR spectrum is acquired at room temperature. Standard acquisition parameters include a spectral width of 0-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds between pulses.
- Data Processing: The acquired Free Induction Decay (FID) is processed by applying a
 Fourier transform. The resulting spectrum is then phased and baseline-corrected. The
 chemical shifts of the signals are referenced to the TMS peak. Integration of the signals is
 performed to determine the relative number of protons corresponding to each peak.

b) 13C NMR Spectroscopy

- Sample Preparation: A more concentrated sample, typically 20-50 mg of 1-(o-Tolyl)biguanide, is dissolved in 0.75 mL of a deuterated solvent in a 5 mm NMR tube. TMS is used as the internal standard (δ = 0.00 ppm).
- Instrumentation: The same NMR spectrometer as for ¹H NMR is used, but tuned to the ¹³C frequency.
- Data Acquisition: Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required to obtain a spectrum with an adequate signal-to-noise ratio. Broadband proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. The spectral width is typically set from 0 to 200 ppm.
- Data Processing: Similar to ¹H NMR, the FID is Fourier-transformed, and the spectrum is phased and baseline-corrected. Chemical shifts are referenced to the TMS signal.



Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: The solid sample of **1-(o-Tolyl)biguanide** is prepared as a potassium bromide (KBr) pellet. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. The mixture is then compressed in a pellet press under high pressure to form a thin, transparent disc.
- Instrumentation: A benchtop FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector is used.
- Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. Then, the sample pellet is placed in the sample holder, and the FTIR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). Multiple scans are averaged to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Data Presentation

The following tables summarize the expected quantitative data from the NMR and FTIR analyses of **1-(o-Tolyl)biguanide**. Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions. The values presented here are representative.

Table 1: Expected ¹H NMR Spectral Data for **1-(o-Tolyl)biguanide**

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 2.2 - 2.4	Singlet	3H	-CH₃ (o-tolyl group)
~ 6.8 - 7.0	Multiplet	4H	Aromatic protons (o-tolyl group)
~ 7.0 - 7.5	Broad Singlet	4H	-NH2 (biguanide)
~ 8.5 - 9.5	Broad Singlet	2H	-NH- (biguanide)



Table 2: Expected ¹³C NMR Spectral Data for 1-(o-Tolyl)biguanide

Chemical Shift (δ, ppm)	Assignment	
~ 17 - 20	-CH₃ (o-tolyl group)	
~ 125 - 132	Aromatic CH (o-tolyl group)	
~ 135 - 140	Quaternary aromatic C (o-tolyl group)	
~ 155 - 165	C=N (biguanide carbons)	

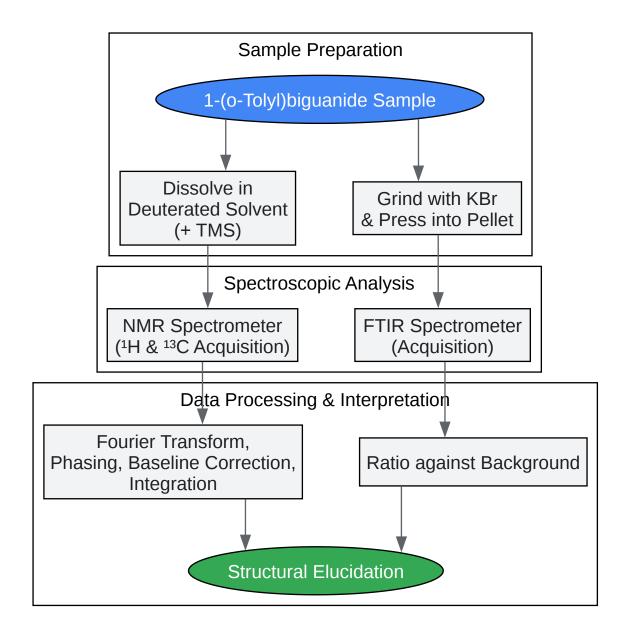
Table 3: Expected FTIR Spectral Data for 1-(o-Tolyl)biguanide

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3400 - 3100	N-H stretching	-NH2, -NH- (biguanide)
3100 - 3000	C-H stretching	Aromatic C-H (o-tolyl)
3000 - 2850	C-H stretching	-CH₃ (o-tolyl)
~ 1650	C=N stretching	Biguanide
1600 - 1450	C=C stretching	Aromatic ring (o-tolyl)
~ 1550	N-H bending	-NH2 (biguanide)
~ 750	C-H out-of-plane bending	Ortho-disubstituted benzene

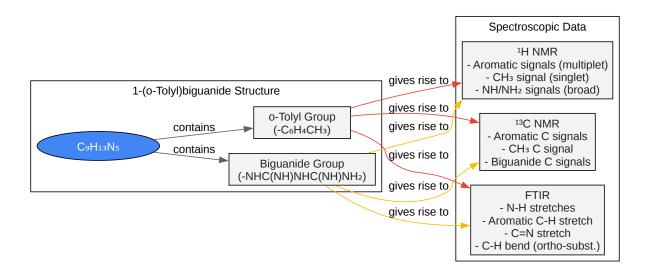
Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical connections in the structural elucidation process.









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References

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